molecular formula C12H15N3O4S B2798266 1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide CAS No. 1421480-53-6

1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

Cat. No.: B2798266
CAS No.: 1421480-53-6
M. Wt: 297.33
InChI Key: VRTLWOABVIAUPP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Azetidines, including “1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide”, are important four-membered heterocycles used in organic synthesis . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis of Azetidinone Derivatives

Research has explored the synthesis of azetidinone derivatives, highlighting their importance in medicinal chemistry. For instance, a study on the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole revealed their significant antibacterial, antifungal, and antitubercular activities. These compounds also demonstrated anti-inflammatory effects in vivo, indicating their potential as therapeutic agents (Samadhiya, Sharma, & Srivastava, 2013).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues were synthesized and evaluated for their antimicrobial and antitubercular activities. These studies are crucial for identifying new compounds that can address drug resistance in tuberculosis and other bacterial infections (Chandrashekaraiah et al., 2014).

Organocatalysis in Asymmetric Synthesis

Enantiopure azetidine-2-carboxamides have been investigated as organocatalysts for direct asymmetric aldol reactions. This research provides insights into the development of novel catalytic systems that can produce chiral compounds efficiently, a critical aspect of pharmaceutical synthesis (Song et al., 2014).

Synthesis of Schiff Bases and Azetidinones for CNS Activity

Studies have synthesized Schiff bases and azetidinones from phenyl urea derivatives, evaluating their antidepressant and nootropic activities. This highlights the role of azetidinone compounds in developing central nervous system (CNS) active agents, contributing to novel treatments for mental health conditions (Thomas et al., 2016).

Future Directions

Azetidines, including “1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide”, have been the focus of recent advances in chemistry . The future directions in this field of research may involve overcoming the challenges associated with the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines .

Properties

IUPAC Name

1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-8(16)15-6-9(7-15)12(17)14-10-2-4-11(5-3-10)20(13,18)19/h2-5,9H,6-7H2,1H3,(H,14,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTLWOABVIAUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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